molecular formula C9H15F2NO2 B1418771 [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid CAS No. 1160246-21-8

[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid

Cat. No. B1418771
M. Wt: 207.22 g/mol
InChI Key: DFUVQEJYNQRCES-UHFFFAOYSA-N
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Description

“[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid” is a chemical compound with the molecular formula C9H15F2NO2 . It is also known as 2-[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported .


Molecular Structure Analysis

The molecular structure of “[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to an acetic acid group via a 2,2-difluoroethyl group .


Physical And Chemical Properties Analysis

“[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid” has a molecular weight of 207.22 . It is a powder at room temperature .

Scientific Research Applications

Fluorinated Retinoids Synthesis

One application of related compounds involves the synthesis of fluorinated retinoids. A study by Mead et al. (1985) describes the use of piperidine-acetic acid catalyzed reactions for preparing unsaturated trifluoromethyl ketones, leading to new fluorinated retinoids, including elusive all-trans isomers of 19,19,19- and 20,20,20-trifluororetinal (Mead, Loh, Asato, & Liu, 1985).

Synthesis of Piperidine Derivatives

Chirita, Hrib, and Birsa (2013) synthesized a title salt involving a piperidine ring, which adopted a chair conformation due to steric influences. This work contributes to the understanding of piperidine derivatives' molecular structures, relevant to [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid (Chirita, Hrib, & Birsa, 2013).

Mannich Reaction in Synthesis

Naik et al. (2013) conducted a study on the synthesis of novel Mannich bases involving piperidine. This research demonstrates the role of Mannich reaction in producing derivatives that could be related to [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).

Electrophilic Substitution and Fluorescent Films

Soboleva, Orlova, and Shelkovnikov (2017) synthesized 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols, which were converted into acrylates for potential use in fluorescent films. This work highlights the utility of piperidine derivatives in material science (Soboleva, Orlova, & Shelkovnikov, 2017).

Synthesis of Deuterium-Labeled Compounds

Lin, Gong, and Salter (2022) reported the synthesis of a deuterium-labeled CCR2 antagonist, involving [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid. This showcases its application in creating labeled compounds for biomedical research (Lin, Gong, & Salter, 2022).

Ultrasound Irradiation in Organic Synthesis

Mokhtary and Torabi (2017) explored the use of Fe3O4 magnetic nanoparticles for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation. This research highlights an innovative approach in organic synthesis, potentially applicable to [1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid derivatives (Mokhtary & Torabi, 2017).

Safety And Hazards

The safety information available indicates that “[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[1-(2,2-difluoroethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c10-8(11)6-12-3-1-7(2-4-12)5-9(13)14/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUVQEJYNQRCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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